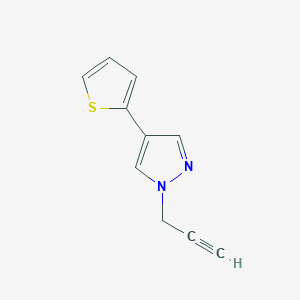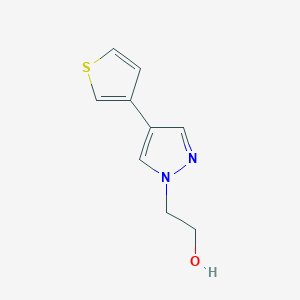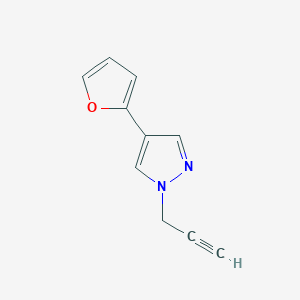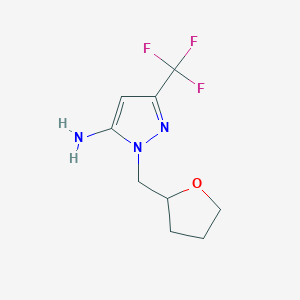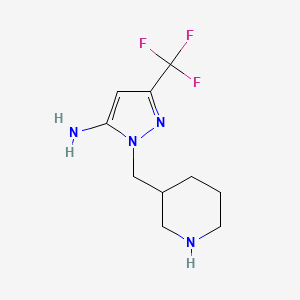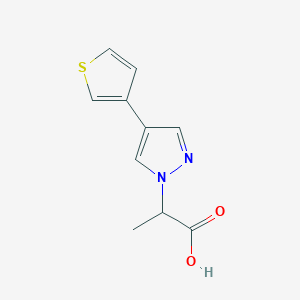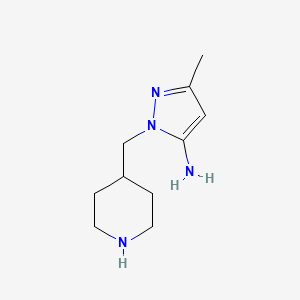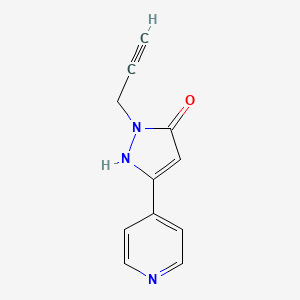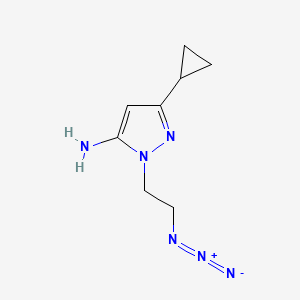
1-(2-azidoethyl)-3-cyclopropyl-1H-pyrazol-5-amine
説明
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts used, and the yield of the product .Molecular Structure Analysis
This involves determining the molecular structure of the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It may include reactions with other compounds, its reactivity, and the products formed .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound. It may include its melting point, boiling point, solubility, stability, and reactivity .科学的研究の応用
Synthesis and Antimicrobial Activity
- Researchers have developed methods to synthesize pyrazole and pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazine derivatives starting from related azide compounds, with observed antibacterial and antifungal activities in some derivatives, indicating potential applications in developing new antimicrobial agents (Farghaly & El-Kashef, 2005).
Reactivity in Palladium-catalyzed Arylations
- Studies on the reactivity of 5-aminopyrazoles bearing a cyclopropyl group at C3-position in palladium-catalyzed direct C4-arylations demonstrated successful employment of these compounds, offering a pathway to regioselectively synthesize C4-arylated pyrazoles. This reactivity could be significant for the synthesis of complex organic molecules (Sidhom et al., 2018).
Domino Reactions for Heterocyclic Compounds
- Research into domino reactions of arylglyoxals with pyrazol-5-amines has provided selective access to pyrazolo-fused naphthyridines, diazocanes, and pyrroles. These findings suggest the versatility of pyrazol-5-amines in synthesizing novel heterocyclic compounds, which may have implications for drug development and materials science (Jiang et al., 2014).
Antimicrobial Applications
- A series of novel substituted pyrazol-5-amine derivatives demonstrated potent antimicrobial activities, highlighting the potential of such compounds in addressing bacterial and fungal infections. This research emphasizes the role of structural modifications in enhancing the biological efficacy of pyrazol-5-amine derivatives (Raju et al., 2010).
Multicomponent Synthesis Approaches
- Multicomponent synthesis approaches have been utilized to create highly substituted 1H-pyrazolo[3,4-b]pyridines, demonstrating the efficiency and versatility of using pyrazol-5-amines as starting materials in synthesizing complex heterocyclic structures. This methodological advancement may facilitate the discovery of new compounds with significant biological or material properties (Hill, 2016).
作用機序
If the compound is biologically active, the mechanism of action would involve how the compound interacts with biological systems. This could include binding targets, inhibition or activation of pathways, and physiological effects.
Safety and Hazards
特性
IUPAC Name |
2-(2-azidoethyl)-5-cyclopropylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N6/c9-8-5-7(6-1-2-6)12-14(8)4-3-11-13-10/h5-6H,1-4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCJVLYPFXNICE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=C2)N)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



